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Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM)

components like collagen, is a pathological hallmark of many chronic diseases. Picrosirius
Red (PSR) staining is a widely used histological method for the visualization and quantification

of collagen fibers in tissue sections.[1][2] When viewed under bright-field microscopy, collagen

appears red, while other elements like muscle fibers and cytoplasm appear yellow.[1][3] For

more detailed analysis, polarized light microscopy can be employed, where thicker type I

collagen fibers exhibit a yellow-orange birefringence, and thinner type III collagen fibers show a

green birefringence.[3][4][5]

While qualitative assessment of PSR-stained slides is informative, it is often subjective and

lacks reproducibility. Automated image analysis provides an objective and high-throughput

method for quantifying the extent of fibrosis. This application note provides a detailed protocol

for the automated analysis of Sirius Red-stained images using the open-source software

ImageJ (or its distribution, Fiji).[1][6][7][8]

Experimental Protocols
Part 1: Picrosirius Red Staining Protocol
This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
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Reagents:

Picro-Sirius Red Solution: 0.5g of Sirius Red F3B (Direct Red 80) in 500 ml of saturated

aqueous picric acid.[9][10]

0.5% Acetic Acid Solution: 2.5 ml glacial acetic acid in 500 ml distilled water.[3][10]

Weigert's Hematoxylin (optional, for nuclear counterstaining)

Xylene

Graded Ethanol series (100%, 95%, 80%, 70%)

Resinous mounting medium

Procedure:

Deparaffinization and Rehydration:

Immerse slides in xylene to remove paraffin wax.[5][9]

Rehydrate sections through a graded series of ethanol (100%, 95%, 70%) and finally in

distilled water.[1][4]

Nuclear Staining (Optional):

Stain nuclei with Weigert's hematoxylin.

Wash thoroughly in running tap water.[9]

Sirius Red Staining:

Immerse slides in the Picro-Sirius Red solution and incubate for 60 minutes. This duration

ensures near-equilibrium staining.[3][9]

Rinsing:

Briefly rinse the slides in two changes of the 0.5% acetic acid solution to remove excess

stain.[3]
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Dehydration and Mounting:

Dehydrate the sections quickly through graded alcohols.[1][3][4]

Clear the slides in xylene and mount with a resinous medium.[4][9]

Expected Results:

Bright-field Microscopy: Collagen fibers will be stained red, while muscle and cytoplasm will

appear yellow.[3]

Polarized Light Microscopy: Type I collagen fibers will show yellow-orange birefringence, and

Type III collagen fibers will appear green.[3][5]

Part 2: Image Acquisition
Consistent image acquisition is critical for reliable quantitative analysis.

Microscope Setup: Use a bright-field microscope with a high-quality digital camera. Ensure

Koehler illumination is correctly set up to provide even lighting across the field of view.

Image Settings: All images should be captured using the same magnification, resolution, and

light intensity.[10] Avoid saving images in lossy formats like JPEG; use TIFF or other lossless

formats.

White Balance: Before capturing images, perform a white balance correction on an empty

area of the slide to ensure a neutral background.[11]

Automated Image Analysis Protocol with ImageJ/Fiji
This protocol outlines a semi-automated workflow for quantifying the percentage of fibrotic area

in PSR-stained images.

1. Software and Plugin Installation:

Download and install ImageJ or Fiji (Fiji is recommended as it includes many necessary

plugins).
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Install the "Colour Deconvolution" plugin.[12][13][14] In Fiji, this can often be found under

Image > Color > Colour Deconvolution.

2. Image Analysis Workflow:

Open Image: Open the PSR-stained image in ImageJ/Fiji.

Colour Deconvolution:

Navigate to Image > Color > Colour Deconvolution.[15]

From the dropdown menu of stain vectors, select "H&E" or a custom vector that best

separates the red (collagen) from the yellow/background. The H&E vector often works well

for separating the eosin (red) component, which is similar to Sirius Red.

This will split the image into three channels, typically representing Hematoxylin, Eosin, and

a residual channel.[12] The channel corresponding to the red stain (collagen) will be used

for quantification.

Select the Red Channel: The output will be a stack of grayscale images. Select the image

that best represents the Sirius Red staining (it will likely be labeled with 'Colour_2' or

similar).

Set Scale (Optional but Recommended): If your image has a scale bar, use the line tool to

draw a line along it. Then go to Analyze > Set Scale. Input the known distance and unit of

length.[16]

Adjust Threshold:

With the red channel image selected, go to Image > Adjust > Threshold.

Adjust the sliders until the red-stained collagen areas are highlighted. The goal is to create

a binary image where the pixels representing collagen are selected, and the background is

not.[16]

Click "Apply" to create the binary image.

Measure Area Fraction:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://blog.bham.ac.uk/intellimic/g-landini-software/colour-deconvolution-2/
https://imagej.net/imagej-wiki-static/Colour_Deconvolution
https://imagej.net/plugins/colour-deconvolution
https://pmc.ncbi.nlm.nih.gov/articles/PMC9404825/
https://www.benchchem.com/product/b10828370?utm_src=pdf-body
https://blog.bham.ac.uk/intellimic/g-landini-software/colour-deconvolution-2/
https://www.benchchem.com/product/b10828370?utm_src=pdf-body
https://imagej.net/ij/docs/examples/stained-sections/
https://imagej.net/ij/docs/examples/stained-sections/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10828370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Go to Analyze > Set Measurements. Ensure "Area" and "Area fraction" are checked.

Go to Analyze > Measure. A results window will appear, showing the percentage of the

image area that is stained for collagen (% Area).[16]

Data Presentation
Quantitative data from the image analysis should be summarized in a clear and organized

manner. Below are example tables for presenting the results.

Table 1: Quantification of Fibrosis in Experimental Groups

Group Sample ID % Fibrotic Area

Control Ctrl-01 2.54

Control Ctrl-02 3.12

Control Ctrl-03 2.88

Control Mean ± SD 2.85 ± 0.29

Treatment A TrtA-01 10.76

Treatment A TrtA-02 12.15

Treatment A TrtA-03 11.50

Treatment A Mean ± SD 11.47 ± 0.70

Treatment B TrtB-01 6.45

Treatment B TrtB-02 5.98

Treatment B TrtB-03 6.81

Treatment B Mean ± SD 6.41 ± 0.42

Visualizations
Signaling Pathway in Fibrosis
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Fibrosis is often driven by complex signaling pathways. The Transforming Growth Factor-β

(TGF-β) pathway is a crucial regulator of fibroblast activation and ECM deposition.[17][18][19]

Upon activation, TGF-β binds to its receptors, leading to the phosphorylation of Smad proteins

(Smad2/3), which then complex with Smad4 and translocate to the nucleus to regulate the

transcription of pro-fibrotic genes.[18][20]
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Caption: Canonical TGF-β/Smad signaling pathway in fibrosis.

Experimental and Analytical Workflow
The entire process, from tissue sample to final data, can be visualized as a sequential

workflow.
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Caption: Overview of the experimental workflow from tissue to data.

ImageJ Analysis Logic
The core logic of the image analysis process in ImageJ involves a series of steps to isolate and

quantify the stained regions.
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Caption: Logical flow for automated fibrosis quantification in ImageJ.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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